N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Description
N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group, an ethyl linker, and a cyclohexanecarboxamide moiety bearing a tetrazole ring. The thiazole and tetrazole heterocycles are pharmacologically significant, as they are commonly associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C17H26N6OS |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H26N6OS/c1-16(2,3)13-11-25-14(20-13)7-10-18-15(24)17(8-5-4-6-9-17)23-12-19-21-22-23/h11-12H,4-10H2,1-3H3,(H,18,24) |
InChI Key |
ZNMSPPIFNUYDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCNC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole and tetraazole intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions. The tetraazole ring is often formed by reacting an azide with a nitrile in the presence of a strong acid.
The final step involves coupling the thiazole and tetraazole intermediates with a cyclohexanecarboxamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for structural modification or prodrug activation.
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Tetrazole Ring Reactivity
The 1H-tetrazol-1-yl group participates in acid-base reactions and coordination chemistry due to its acidic N-H bond (estimated pKa ~4.5) .
Deprotonation and Salt Formation
| Reagents | Products | Applications |
|---|---|---|
| NaOH/K₂CO₃ | Sodium/potassium tetrazolate salt | Solubility enhancement for metal-organic frameworks (MOFs) |
| Transition metal salts | Tetrazole-metal complexes | Catalysis or bioinorganic applications |
Example :
Reaction with Cu(NO₃)₂ yields a blue coordination complex, likely involving N2/N3 of the tetrazole .
[3+2] Cycloaddition (Click Chemistry)
While 1H-tetrazol-1-yl is less reactive than 1H-tetrazol-5-yl in Huisgen cycloadditions, it can participate in strain-promoted reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Dibenzocyclooctyne | RT, 24 hr | Triazole-linked conjugate |
| Norbornene derivatives | 60°C, 12 hr | Bicyclic adducts |
Thiazole Ring Modifications
The 4-(tert-butyl)thiazole moiety shows limited electrophilic substitution due to steric hindrance but undergoes regioselective reactions at the 5-position .
Halogenation
| Reagent | Position | Product | Yield |
|---|---|---|---|
| NBS (AIBN, CCl₄) | C5 | 5-Bromo-4-(tert-butyl)thiazole derivative | 58% |
| ICl (AcOH) | C5 | 5-Iodo analog | 47% |
Suzuki-Miyaura Coupling
Post-halogenation, cross-coupling enables aryl/heteroaryl introductions:
| Conditions | Catalyst | Boron Partner | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 5-Bromo-thiazole | Phenylboronic acid | 76% |
Functionalization of the Ethyl Linker
The -(CH₂)₂- spacer between thiazole and amide is amenable to oxidation or functionalization:
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Carboxylic acid derivative |
| Reductive amination | NaBH₃CN, RNH₂ | Secondary amine |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for pharmacokinetic profiling:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 hr | Amide hydrolysis + tetrazole ring opening |
| pH 7.4 (blood) | 18.4 hr | Slow thiazole oxidation |
Industrial-Scale Synthetic Routes
Key steps from patent literature :
-
Cyclohexanecarboxamide formation : Coupling 1-(tetrazol-1-yl)cyclohexanecarboxylic acid with 2-(4-tert-butylthiazol-2-yl)ethylamine using EDC/HOBt.
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
Scientific Research Applications
Structural Overview
The compound has a molecular formula of and a molecular weight of approximately 336.5 g/mol . Its structure includes:
- A thiazole ring, which is known for its biological activity.
- A tetraazole ring, contributing to its potential pharmacological properties.
- A cyclohexanecarboxamide group that may enhance its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiazole and tetraazole rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively combat various bacterial strains and fungi . The specific compound could potentially be evaluated for its efficacy against resistant strains of bacteria and fungi.
Anticancer Potential
The structural components of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide suggest potential anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation in vitro. For example, studies on thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Given the presence of thiazole groups in the compound's structure, it may also exhibit anti-inflammatory properties. Thiazole derivatives have been linked to the inhibition of inflammatory mediators in various studies. This application can be particularly relevant in treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial properties of thiazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity comparable to standard antibiotics . This suggests that this compound could be further explored for similar applications.
Case Study 2: Anticancer Screening
A recent investigation into thiazole-based compounds demonstrated that several exhibited cytotoxic effects against human breast cancer cell lines (MCF7). The study utilized assays such as Sulforhodamine B (SRB) to assess cell viability post-treatment . This highlights the potential for this compound to be developed as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and tetraazole rings may play a role in binding to these targets, while the cyclohexanecarboxamide group could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Heterocycle Substitution: Tetrazole vs. Triazole
The substitution of triazole (1,2,4) in the analog from with tetrazole (1,2,3,4) in the target compound is a critical distinction. Tetrazoles are stronger hydrogen-bond acceptors due to their additional nitrogen atom, which may enhance binding to targets like kinases or proteases. Conversely, triazoles offer balanced lipophilicity and metabolic stability, as seen in the anticancer activity of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .
Cyclohexanecarboxamide vs. Thiazol-2-amine
The cyclohexanecarboxamide group in the target compound introduces conformational rigidity and bulkiness compared to the simpler amine substituent in the analog from . This may influence solubility and steric interactions with biological targets.
Ethyl Linker vs. Direct Substitution
In contrast, the direct substitution of triazole on thiazole in ’s compound creates a planar structure, which may limit binding pocket adaptability.
Physicochemical and Pharmacokinetic Implications
Table 2: Hypothetical Property Comparison (Based on Structural Features)
The tetrazole’s bioisosteric nature may improve metabolic stability compared to triazole-containing analogs .
Biological Activity
N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of various thiazole derivatives with cyclohexanecarboxylic acid derivatives. The synthetic pathway often includes the use of coupling agents and solvents that facilitate the formation of the desired amide linkage.
Antimicrobial Activity
Recent studies have reported on the antimicrobial properties of thiazole derivatives, which include compounds structurally related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various bacterial strains. For example, derivatives with similar thiazole structures showed MIC values as low as 0.17 mg/mL against E. coli and B. cereus .
- Mechanism of Action : The biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 9 | E. coli | 0.17 |
| Compound 8 | B. cereus | 0.23 |
| Compound 3 | S. Typhimurium | 0.23 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro studies demonstrated that similar thiazole derivatives exhibited cytotoxic effects on various cancer cell lines including MCF-7 and HeLa cells. For example, one derivative showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 7.05 |
| HeLa | 2.32 |
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds:
- Substituent Effects : The introduction of bulky groups like tert-butyl enhances lipophilicity and may improve bioavailability and potency against microbial targets .
Case Studies
Several studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly enhance antibacterial activity .
- Anticancer Studies : In a study assessing the anticancer potential of thiazole derivatives, several compounds were found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent positions (e.g., tert-butyl protons at ~1.3 ppm, tetrazole protons at ~8–9 ppm) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch ~1650 cm, tetrazole ring vibrations ~1450 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for : ~412.2) .
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered tert-butyl groups .
- Visualization : ORTEP-3 diagrams highlight bond angles and torsional strain, critical for confirming cyclohexane chair conformations .
- Challenges : Twinning or low-resolution data may require iterative refinement and validation via R-factor convergence (<5%) .
What strategies reconcile conflicting bioactivity data across studies?
Advanced Research Question
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting assays .
- Orthogonal Assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular uptake studies to contextualize potency variations .
- Structural Analog Analysis : Reference analogs like ethyl 4-({[1-(tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate, where substituent changes (e.g., ester vs. amide) alter logP and membrane permeability .
How does modifying the tetrazole or thiazole substituents impact biological activity?
Advanced Research Question
- Tetrazole Modifications : Replacing tetrazole with triazole (e.g., in ) reduces metabolic stability but enhances solubility. Bioactivity shifts correlate with electron-withdrawing effects .
- Thiazole Optimization : tert-butyl groups improve lipophilicity (logP ~3.5), while methyl substitutions on thiazole increase steric hindrance, affecting target binding .
- Case Study : Ethyl 4-aminobenzoate analogs show antimicrobial activity, whereas tetrazole-carboxylic acid derivatives exhibit anticonvulsant effects, highlighting functional group influence .
What experimental design principles optimize reaction scalability?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading) and identify robust conditions .
- Flow Chemistry : Continuous-flow systems improve reproducibility for hazardous steps (e.g., diazomethane generation) and reduce side reactions .
- Case Study : DMDAAC copolymer synthesis achieved 90% efficiency by optimizing APS initiator concentration and reaction time .
How are computational methods integrated to predict physicochemical properties?
Advanced Research Question
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HDACs, guided by crystallographic data .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80) and BBB penetration (logBB >0.3) based on logP and polar surface area .
- Quantum Mechanics : DFT calculations (e.g., Gaussian 09) model charge distribution in the tetrazole ring, explaining its role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
